molecular formula C9H15BrO2 B6247951 tert-butyl (1s,3s)-3-bromocyclobutane-1-carboxylate, cis CAS No. 2408964-32-7

tert-butyl (1s,3s)-3-bromocyclobutane-1-carboxylate, cis

Cat. No.: B6247951
CAS No.: 2408964-32-7
M. Wt: 235.12 g/mol
InChI Key: DLQJEXRFXQKXIE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl (1s,3s)-3-bromocyclobutane-1-carboxylate, cis is an organic compound that features a cyclobutane ring substituted with a bromine atom and a tert-butyl ester group

Properties

CAS No.

2408964-32-7

Molecular Formula

C9H15BrO2

Molecular Weight

235.12 g/mol

IUPAC Name

tert-butyl 3-bromocyclobutane-1-carboxylate

InChI

InChI=1S/C9H15BrO2/c1-9(2,3)12-8(11)6-4-7(10)5-6/h6-7H,4-5H2,1-3H3

InChI Key

DLQJEXRFXQKXIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1CC(C1)Br

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (1s,3s)-3-bromocyclobutane-1-carboxylate, cis typically involves the bromination of cyclobutane derivatives followed by esterification. One efficient method involves the use of tert-butyl hydroperoxide and benzyl cyanide under metal-free conditions . This method allows for the smooth formation of the tert-butyl ester group through Csp3–H bond oxidation, C–CN bond cleavage, and C–O bond formation in a single pot reaction.

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl esters can be achieved using flow microreactor systems. This approach offers a more efficient, versatile, and sustainable process compared to traditional batch methods . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1s,3s)-3-bromocyclobutane-1-carboxylate, cis undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

    Bases: Strong bases such as potassium tert-butoxide are used in elimination reactions to facilitate the removal of the bromine atom and the formation of double bonds.

Major Products

    Substitution Products: Depending on the nucleophile used, the major products can include alcohols, ethers, or amines.

    Elimination Products: The major products of elimination reactions are alkenes, formed through the removal of the bromine atom and a hydrogen atom from adjacent carbon atoms.

Scientific Research Applications

Chemical Properties and Reactivity

The presence of the bromine atom in tert-butyl (1s,3s)-3-bromocyclobutane-1-carboxylate enhances its electrophilic character, making it a valuable intermediate in organic synthesis. The compound can undergo nucleophilic substitution and elimination reactions due to the reactivity of the bromine atom. This property allows for the formation of more complex molecules, which is essential in drug development and agrochemical synthesis.

Key Reactions

  • Nucleophilic Substitution : The bromine atom can be replaced by various nucleophiles, leading to diverse derivatives.
  • Elimination Reactions : The compound can participate in elimination reactions to form alkenes or other functional groups.

Synthesis of Pharmaceuticals

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for modifications that can lead to biologically active compounds. For example:

  • Antiviral Agents : Modifications of the bromine atom can lead to compounds with antiviral properties.
  • Anti-cancer Drugs : The cyclobutane ring is present in several natural products with anti-cancer activity.

Agrochemicals

The reactivity of tert-butyl (1s,3s)-3-bromocyclobutane-1-carboxylate makes it suitable for synthesizing agrochemicals, such as herbicides and pesticides. Its ability to form stable derivatives can enhance the efficacy and selectivity of these compounds.

Material Science

The compound's structure may be utilized in developing novel materials:

  • Polymers : The cyclobutane motif can be incorporated into polymer backbones to create materials with unique mechanical properties.
  • Coatings : Its reactivity allows for the modification of surfaces to improve adhesion and durability.

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons between tert-butyl (1s,3s)-3-bromocyclobutane-1-carboxylate and similar compounds:

Compound NameKey Differences
tert-Butyl (1s,3s)-3-chlorocyclobutane-1-carboxylateContains chlorine instead of bromine
tert-Butyl (1s,3s)-3-iodocyclobutane-1-carboxylateContains iodine instead of bromine
tert-Butyl (1s)-cyclobutane-1-carboxylic acidLacks halogen substitution; simpler structure

The unique reactivity attributed to the bromine atom enhances its utility compared to its analogues like chlorine or iodine derivatives.

Case Study 1: Synthesis Pathways

Recent studies have highlighted various synthetic pathways utilizing tert-butyl (1s,3s)-3-bromocyclobutane-1-carboxylate as a building block:

  • Bicyclobutane Derivatives : Researchers have employed this compound to synthesize bicyclobutanes through nucleophilic substitution reactions that yield complex structures suitable for further functionalization .

Case Study 2: Polymer Development

In material science applications, researchers have explored the use of this compound in polymerization processes:

  • Radical Polymerization : Studies indicate that polymers derived from bicyclobutanes exhibit favorable mechanical properties due to their unique structural characteristics .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl (1s,3s)-3-chlorocyclobutane-1-carboxylate, cis: Similar in structure but with a chlorine atom instead of bromine.

    tert-Butyl (1s,3s)-3-iodocyclobutane-1-carboxylate, cis: Similar in structure but with an iodine atom instead of bromine.

Uniqueness

tert-Butyl (1s,3s)-3-bromocyclobutane-1-carboxylate, cis is unique due to the specific reactivity of the bromine atom, which is more reactive in substitution and elimination reactions compared to chlorine and iodine. This makes it a valuable compound in organic synthesis for the formation of various products through different reaction pathways.

Biological Activity

tert-butyl (1s,3s)-3-bromocyclobutane-1-carboxylate, cis is a unique organic compound notable for its stereochemistry and potential biological activities. The compound features a bromine atom at the 3-position of a cyclobutane ring, a tert-butyl group, and a carboxylate functional group, contributing to its reactivity and biological implications. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential applications in pharmaceuticals and agrochemicals.

  • Molecular Formula : C10_{10}H15_{15}BrO2_2
  • Molecular Weight : Approximately 235.12 g/mol
  • Structure : The cis configuration influences its chemical behavior and biological activity significantly.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameKey Differences
tert-Butyl (1s,3s)-3-chlorocyclobutane-1-carboxylate, cisContains chlorine instead of bromine
tert-Butyl (1s,3s)-3-iodocyclobutane-1-carboxylate, cisContains iodine instead of bromine
tert-Butyl (1s)-cyclobutane-1-carboxylic acidLacks halogen substitution; simpler structure

The unique reactivity attributed to the bromine atom makes this compound more favorable as a synthetic intermediate compared to its analogues.

Case Studies and Research Findings

Although direct studies on this specific compound are scarce, related research provides insights into its potential biological activities:

  • Electrophilic Reactions : Studies indicate that compounds with similar structures exhibit significant electrophilic reactivity, which is crucial for their role in organic synthesis. For instance, brominated compounds often participate in nucleophilic substitution reactions due to the presence of the electronegative bromine atom .
  • Anticancer Activity : Research on cyclobutane derivatives has shown that certain modifications can lead to potent anticancer activities. For example, tetrahydrocarbolines have demonstrated low micromolar potency against breast cancer cell lines . While not directly related to our compound, these findings suggest that similar structural motifs may yield significant biological activity.
  • Synthetic Utility : The compound's structure allows for versatile synthetic pathways. Its ability to act as an intermediate in creating more complex molecules is well-documented in organic synthesis literature .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.